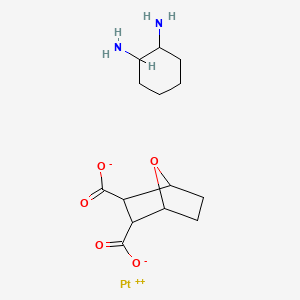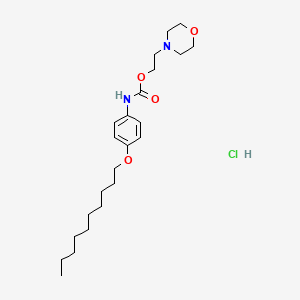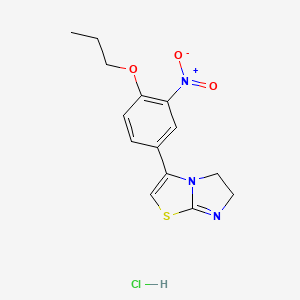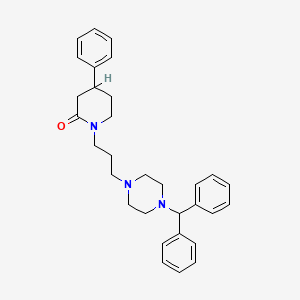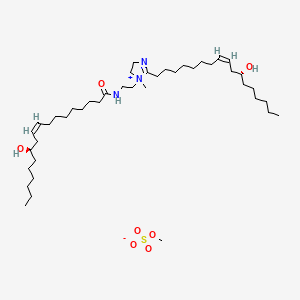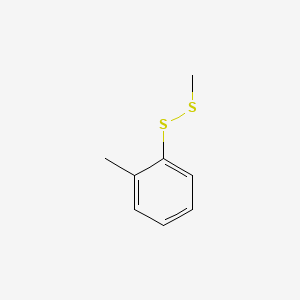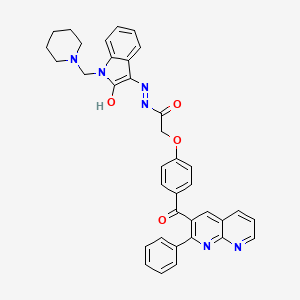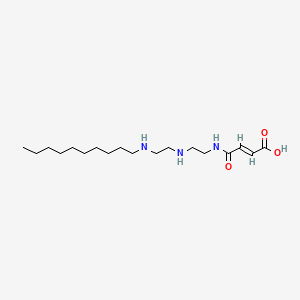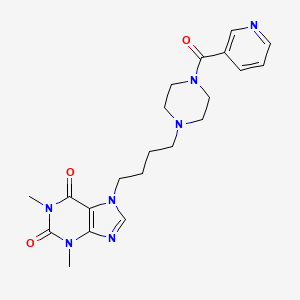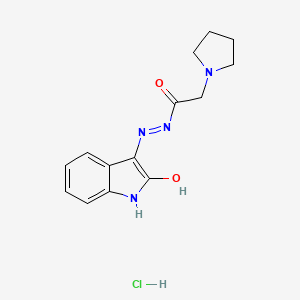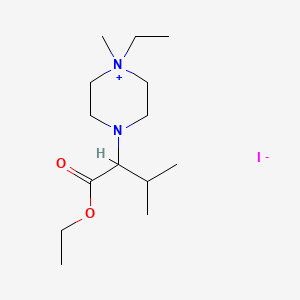
4-(1-Carboxy-2-methylpropyl)-1-ethyl-1-methylpiperazinium iodide ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Carboxy-2-methylpropyl)-1-ethyl-1-methylpiperazinium iodide ethyl ester is a complex organic compound with a unique structure that combines a piperazinium core with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Carboxy-2-methylpropyl)-1-ethyl-1-methylpiperazinium iodide ethyl ester typically involves multiple steps, starting with the preparation of the piperazinium core. The process may include:
Formation of the Piperazinium Core: This step involves the reaction of ethylamine with methylamine in the presence of a suitable catalyst to form the piperazinium ring.
Introduction of the Carboxy Group: The carboxy group is introduced through a carboxylation reaction, where a carboxylating agent such as carbon dioxide is used.
Esterification: The final step involves the esterification of the carboxy group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Carboxy-2-methylpropyl)-1-ethyl-1-methylpiperazinium iodide ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(1-Carboxy-2-methylpropyl)-1-ethyl-1-methylpiperazinium iodide ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(1-Carboxy-2-methylpropyl)-1-ethyl-1-methylpiperazinium iodide ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valsartan: A compound with a similar piperazinium core, used as an angiotensin receptor blocker.
Tetrazole Derivatives: Compounds with similar functional groups, used in various pharmaceutical applications.
Uniqueness
4-(1-Carboxy-2-methylpropyl)-1-ethyl-1-methylpiperazinium iodide ethyl ester is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound for research and industrial use.
Eigenschaften
CAS-Nummer |
109101-49-7 |
|---|---|
Molekularformel |
C14H29IN2O2 |
Molekulargewicht |
384.30 g/mol |
IUPAC-Name |
ethyl 2-(4-ethyl-4-methylpiperazin-4-ium-1-yl)-3-methylbutanoate;iodide |
InChI |
InChI=1S/C14H29N2O2.HI/c1-6-16(5)10-8-15(9-11-16)13(12(3)4)14(17)18-7-2;/h12-13H,6-11H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GIUFSUQROKWWPL-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1(CCN(CC1)C(C(C)C)C(=O)OCC)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



